molecular formula C16H28O6P2 B1329397 Tetraethyl p-xylylenediphosphonate CAS No. 4546-04-7

Tetraethyl p-xylylenediphosphonate

Cat. No. B1329397
Key on ui cas rn: 4546-04-7
M. Wt: 378.34 g/mol
InChI Key: XTKQUBKFKSHRPS-UHFFFAOYSA-N
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Patent
US07459106B2

Procedure details

A mixture of α,α′-dichloro-p-xylene (20 g, 0.114 mol) and triethyl phosphite (60 ml) was refluxed at 180° C. overnight. 80 ml of hexanes was added, and white crystals were formed immediately. Then the mixture was cooled at 0° C., and the product was collected, washed three times with 40 ml of hexanes and isolated in 94.4% (40.8 g) yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Cl)=[CH:5][CH:4]=1.[P:11]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12]CC>>[C:6]1([CH2:9][P:11](=[O:12])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])[CH:7]=[CH:8][C:3]([CH2:2][P:11](=[O:12])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)CCl
Name
Quantity
60 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
hexanes
Quantity
80 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
white crystals were formed immediately
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled at 0° C.
CUSTOM
Type
CUSTOM
Details
the product was collected
WASH
Type
WASH
Details
washed three times with 40 ml of hexanes
CUSTOM
Type
CUSTOM
Details
isolated in 94.4% (40.8 g)
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)CP(OCC)(OCC)=O)CP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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